tert-butyl bicyclo[1.1.1]pentane-1-carboxylate
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Overview
Description
tert-Butyl bicyclo[1.1.1]pentane-1-carboxylate: is an organic compound characterized by its unique bicyclic structure. This compound is a white to pale yellow solid and is known for its stability and low solubility in water . The bicyclo[1.1.1]pentane framework is a highly strained system that has gained attention in various fields, including materials science and drug discovery, due to its ability to act as a bioisostere for para-substituted benzene rings, tert-butyl groups, and internal alkynes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl bicyclo[1.1.1]pentane-1-carboxylate typically involves the construction of the bicyclo[1.1.1]pentane core through carbene insertion into the central bond of bicyclo[1.1.0]butane or via radical or nucleophilic addition across the central bond of [1.1.1]propellane . One common method involves the reaction of propellane with an aryl Grignard reagent, followed by a Zweifel olefination to produce alkenyl-substituted bicyclo[1.1.1]pentanes . Another approach includes the use of lithium 4,4’-di-tert-butylbiphenylide to reduce propellane, forming 1,3-dilithiated bicyclo[1.1.1]pentane, which can then react with various electrophiles .
Industrial Production Methods: Industrial production of this compound may involve scalable methods such as carbene insertion or radical addition reactions. These methods are chosen for their practicality and ability to produce the compound in large quantities .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl bicyclo[1.1.1]pentane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the bridgehead positions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as halides or amines under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
tert-Butyl bicyclo[1.1.1]pentane-1-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of tert-butyl bicyclo[1.1.1]pentane-1-carboxylate involves its interaction with molecular targets through its unique three-dimensional structure. This structure allows it to mimic the geometry and substituent exit vectors of benzene rings, enhancing its solubility, membrane permeability, and metabolic stability . The compound’s effects are mediated through its ability to act as a bioisostere, replacing less stable or less soluble groups in drug molecules .
Comparison with Similar Compounds
tert-Butyl bicyclo[1.1.1]pentane-1-carboxylate can be compared with other similar compounds such as:
Bicyclo[1.1.1]pentane derivatives: These compounds share the same core structure but differ in their substituents, affecting their chemical properties and applications.
Cubanes: Another class of highly strained bicyclic compounds used as bioisosteres.
Higher bicycloalkanes: Compounds with larger ring systems that offer different steric and electronic properties.
The uniqueness of this compound lies in its ability to provide a three-dimensional scaffold that enhances the physicochemical properties of drug candidates, making it a valuable tool in drug discovery and materials science .
Properties
CAS No. |
117592-90-2 |
---|---|
Molecular Formula |
C10H16O2 |
Molecular Weight |
168.2 |
Purity |
95 |
Origin of Product |
United States |
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